3-carbamoyloxy-2-phenyl-propanoic acid
3-carbamoyloxy-2-phenyl-propanoic acid
3-Carbamoyl-2-phenylpropionic acid, also known as cppa-3, 2, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. 3-Carbamoyl-2-phenylpropionic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Carbamoyl-2-phenylpropionic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. 3-Carbamoyl-2-phenylpropionic acid can be biosynthesized from 3-carbamoyl-2-phenylpropionaldehyde; which is catalyzed by the enzyme aldehyde dehydrogenase, dimeric nadp-preferring. In humans, 3-carbamoyl-2-phenylpropionic acid is involved in the felbamate metabolism pathway.
3-Carbamoyl-2-phenylpropionic acid is a monocarboxylic acid.
3-Carbamoyl-2-phenylpropionic acid is a monocarboxylic acid.
Brand Name:
Vulcanchem
CAS No.:
139262-66-1
VCID:
VC0143521
InChI:
InChI=1S/C10H11NO4/c11-10(14)15-6-8(9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,14)(H,12,13)
SMILES:
C1=CC=C(C=C1)C(COC(=O)N)C(=O)O
Molecular Formula:
C10H11NO4
Molecular Weight:
209.2 g/mol
3-carbamoyloxy-2-phenyl-propanoic acid
CAS No.: 139262-66-1
Main Products
VCID: VC0143521
Molecular Formula: C10H11NO4
Molecular Weight: 209.2 g/mol
CAS No. | 139262-66-1 |
---|---|
Product Name | 3-carbamoyloxy-2-phenyl-propanoic acid |
Molecular Formula | C10H11NO4 |
Molecular Weight | 209.2 g/mol |
IUPAC Name | 3-carbamoyloxy-2-phenylpropanoic acid |
Standard InChI | InChI=1S/C10H11NO4/c11-10(14)15-6-8(9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,14)(H,12,13) |
Standard InChIKey | AYRIVCKWIAUVOO-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(COC(=O)N)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)C(COC(=O)N)C(=O)O |
Description | 3-Carbamoyl-2-phenylpropionic acid, also known as cppa-3, 2, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. 3-Carbamoyl-2-phenylpropionic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Carbamoyl-2-phenylpropionic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. 3-Carbamoyl-2-phenylpropionic acid can be biosynthesized from 3-carbamoyl-2-phenylpropionaldehyde; which is catalyzed by the enzyme aldehyde dehydrogenase, dimeric nadp-preferring. In humans, 3-carbamoyl-2-phenylpropionic acid is involved in the felbamate metabolism pathway. 3-Carbamoyl-2-phenylpropionic acid is a monocarboxylic acid. |
Synonyms | 3-carbamoyloxy-2-phenylpropionic acid CPPA-3,2 |
PubChem Compound | 3025746 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume